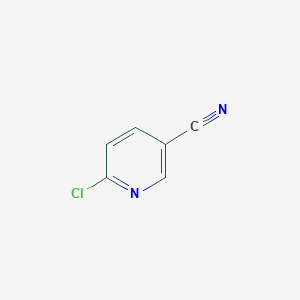
2-Chloro-5-cyanopyridine
Cat. No. B021959
Key on ui cas rn:
33252-28-7
M. Wt: 138.55 g/mol
InChI Key: ORIQLMBUPMABDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08999990B2
Procedure details


Oxalyl chloride (40 mL) was added dropwise at 0° C. to a suspension of 6-chloropyridine-3-carboxylic acid (18 g, 114 mmol) in 300 mL of DCM with 3 mL of DMF. The mixture was stirred at 25° C. for 2 hours and the clear solution was concentrated to dryness under reduced pressure. The residue was dissolved in 100 mL of anhydrous acetonitrile and then added to 500 mL of diluted aqueous NH3.H2O at 0° C. The mixture was stirred for 30 minutes then extracted with EtOAc twice. The combined EtOAc layers were washed with water and brine, dried over anhydrous Na2SO4 and concentrated. The residue was dissolved in 100 mL of DMF and cooled to 0° C. with ice/water bath. Cyanuric chloride (21.2 g, 114.9 mmol) was added and the mixture was stirred for 2 hours at 0° C. and then poured into ice/water. The resulting solid was collected by filtration, washed with water, dissolved in DCM, dried over anhydrous Na2SO4 and concentrated to afford 6-Chloropyridine-3-carbonitrile.





[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[Cl:7][C:8]1[N:13]=[CH:12][C:11]([C:14](O)=O)=[CH:10][CH:9]=1.C[N:18](C=O)C.N1C(Cl)=NC(Cl)=NC=1Cl>C(Cl)Cl>[Cl:7][C:8]1[N:13]=[CH:12][C:11]([C:14]#[N:18])=[CH:10][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=N1)C(=O)O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
21.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 25° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the clear solution was concentrated to dryness under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 100 mL of anhydrous acetonitrile
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to 500 mL of diluted aqueous NH3.H2O at 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 30 minutes
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted with EtOAc twice
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined EtOAc layers were washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 100 mL of DMF
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C. with ice/water bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 2 hours at 0° C.
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in DCM
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=N1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
